TSPO Binding Affinity: Amide Derivatives vs PK11195
The 3-methyl-4-phenylquinoline-2-carboxylic acid scaffold yields amide derivatives with nanomolar to sub-nanomolar binding affinity for the translocator protein (TSPO). The sec-butyl-methyl-amide derivative (BDBM50059754) exhibits an IC50 of 2.1 nM in competitive binding assays against [3H]PK11195 on rat kidney mitochondrial membranes [1]. The benzyl-methyl-amide derivative (BDBM50059749) demonstrates an IC50 of 4.60 nM in displacement of [3H]CB34 from rat cortical membranes [2]. The dibenzylamide derivative (BDBM50131730) shows an IC50 of 11 nM under identical assay conditions [3]. In comparison, the reference ligand PK11195 typically exhibits IC50 values in the range of 5-15 nM under comparable conditions, and unsubstituted quinoline-2-carboxylic acid derivatives generally lack measurable TSPO affinity [4].
Ref. PK11195: 5–15 nM; unsubstituted analog: no measurable affinity.
| Evidence Dimension | TSPO Binding Affinity (IC50, nM) |
|---|---|
| Target Compound Data | Derived amides: 2.1 nM (sec-butyl-methyl-amide); 4.60 nM (benzyl-methyl-amide); 11 nM (dibenzylamide) |
| Comparator Or Baseline | PK11195: 5-15 nM (typical range); Unsubstituted quinoline-2-carboxylic acid derivatives: No measurable affinity |
| Quantified Difference | Derivatives demonstrate comparable or improved potency relative to PK11195, with up to ~2.4-fold greater affinity for the sec-butyl-methyl-amide derivative |
| Conditions | In vitro competitive binding assays using [3H]PK11195 or [3H]CB34 on rat cortical or kidney mitochondrial membranes |
Why This Matters
The scaffold enables generation of TSPO ligands with potency comparable to or exceeding the clinical standard PK11195, making it a critical starting material for developing next-generation PET radiotracers with improved binding profiles.
- [1] BindingDB Entry BDBM50059754. 3-Methyl-4-phenyl-quinoline-2-carboxylic acid sec-butyl-methyl-amide. IC50: 2.1 nM. Curated from J. Med. Chem. 1997, 40, 2910-2921. View Source
- [2] BindingDB Entry BDBM50059749. 3-Methyl-4-phenyl-quinoline-2-carboxylic acid benzyl-methyl-amide. IC50: 4.60 nM. Curated by ChEMBL. View Source
- [3] BindingDB Entry BDBM50131730. 3-Methyl-4-phenyl-quinoline-2-carboxylic acid dibenzylamide. IC50: 11 nM. Curated by ChEMBL. View Source
- [4] Cappelli, A.; Anzini, M.; Vomero, S.; et al. J. Med. Chem. 1997, 40, 2910-2921. (PK11195 reference data). View Source
